molecular formula C14H22ClNO2 B5456482 N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride

Cat. No.: B5456482
M. Wt: 271.78 g/mol
InChI Key: ZBHVJMALNJCBRP-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methoxy group on the benzene ring, and a prop-2-enyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol.

    Amination: The intermediate is then reacted with ethylamine under controlled conditions to form N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure but lacks the prop-2-enyl group.

    N-ethyl-N-methyl-propylamine: Similar amine structure but different substituents on the nitrogen atom.

    N-ethyl-ethanamine: A simpler structure with only an ethyl group attached to the nitrogen atom.

Uniqueness

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride is unique due to the presence of both the methoxy and prop-2-enyl groups on the benzene ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-6-12-11-13(16-3)7-8-14(12)17-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVJMALNJCBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)OC)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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